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molecular formula C15H16O4S B156505 4-((4-Isopropoxyphenyl)sulfonyl)phenol CAS No. 95235-30-6

4-((4-Isopropoxyphenyl)sulfonyl)phenol

Cat. No. B156505
M. Wt: 292.4 g/mol
InChI Key: ZTILAOCGFRDHBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04568766

Procedure details

30.3 g of bis(p-hydroxyphenyl)sulfone, 18.5 g of isopropylbromide, and 22.2 g of potassium carbonate as acid-binding agent were added to 200 ml of dimethylformamide, then stirred for 4 hours at about 120° C. and dimethylformamide was distilled off under reduced pressure. When this was accomplished, chloroform was added to the residue to extract crude 4-hydroxy-4'-isopropoxydiphenylsulfone. Then this crude compound was refined by using a silica gel column chromatography and 15.7 g of 4-hydroxy-4'-isopropoxydiphenylsulfone was obtained in white microfine crystals with a melting point of 129.0°~131.0° C.
Quantity
30.3 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([C:11]2[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=2)(=[O:10])=[O:9])=[CH:4][CH:3]=1.[CH:18](Br)([CH3:20])[CH3:19].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[CH3:19][CH:18]([O:1][C:2]1[CH:3]=[CH:4][C:5]([S:8]([C:11]2[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=2)(=[O:10])=[O:9])=[CH:6][CH:7]=1)[CH3:20] |f:2.3.4|

Inputs

Step One
Name
Quantity
30.3 g
Type
reactant
Smiles
OC1=CC=C(C=C1)S(=O)(=O)C1=CC=C(C=C1)O
Name
Quantity
18.5 g
Type
reactant
Smiles
C(C)(C)Br
Name
Quantity
22.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred for 4 hours at about 120° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
dimethylformamide was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
chloroform was added to the residue
EXTRACTION
Type
EXTRACTION
Details
to extract crude 4-hydroxy-4'-isopropoxydiphenylsulfone

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC(C)OC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 15.7 g
YIELD: CALCULATEDPERCENTYIELD 44.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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